3-(quinoxaline-2-amido)cyclohexyl N-(4-fluorophenyl)carbamate
Description
Properties
IUPAC Name |
[3-(quinoxaline-2-carbonylamino)cyclohexyl] N-(4-fluorophenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O3/c23-14-8-10-15(11-9-14)26-22(29)30-17-5-3-4-16(12-17)25-21(28)20-13-24-18-6-1-2-7-19(18)27-20/h1-2,6-11,13,16-17H,3-5,12H2,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZLGUIYNIERHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=C(C=C2)F)NC(=O)C3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(quinoxaline-2-amido)cyclohexyl N-(4-fluorophenyl)carbamate typically involves multiple steps, starting with the preparation of the quinoxaline derivative. One common method involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline core . The cyclohexyl amine is then introduced through an amide bond formation reaction. Finally, the fluorophenyl carbamate group is attached using a carbamoylation reaction, often employing reagents such as phosgene or its derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the condensation and carbamoylation steps, as well as the development of greener and more sustainable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-(quinoxaline-2-amido)cyclohexyl N-(4-fluorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The quinoxaline moiety can be oxidized to form quinoxaline N-oxides.
Reduction: The nitro groups on the quinoxaline ring can be reduced to amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Aminoquinoxalines.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Scientific Research Applications
3-(quinoxaline-2-amido)cyclohexyl N-(4-fluorophenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(quinoxaline-2-amido)cyclohexyl N-(4-fluorophenyl)carbamate is not fully understood, but it is believed to involve interactions with various molecular targets. The quinoxaline moiety can intercalate with DNA, disrupting replication and transcription processes. The fluorophenyl carbamate group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Key Observations :
- Quinoxaline vs. Bromofuran/Thiadiazole: The quinoxaline core’s planar structure may enhance π-π stacking with biological targets compared to non-aromatic furan or thiadiazole analogs .
- Electronic Effects: The 4-fluorophenyl group in all compounds provides electron-withdrawing properties, stabilizing the carbamate linkage against hydrolysis relative to non-fluorinated analogs (e.g., chlorophenyl derivatives in ) .
Biological Activity
3-(Quinoxaline-2-amido)cyclohexyl N-(4-fluorophenyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its pharmacological effects.
Synthesis
The compound can be synthesized through various chemical routes involving quinoxaline derivatives. The synthesis typically involves the reaction of cyclohexyl amine with 4-fluorophenyl isocyanate and quinoxaline-2-carboxylic acid derivatives. The resulting carbamate structure is crucial for its biological activity.
Biological Activity Overview
The biological activities of quinoxaline derivatives, including the target compound, have been extensively studied, revealing a range of pharmacological properties:
- Antitumor Activity : Quinoxaline derivatives have shown significant anticancer properties. For instance, compounds with similar structures exhibited IC50 values in the low micromolar range against various cancer cell lines, such as HCT-116 and MCF-7 . The mechanism often involves apoptosis induction through caspase-dependent pathways.
- Antimicrobial Activity : Some quinoxaline derivatives demonstrate potent antibacterial and antifungal activities. For example, compounds were reported to have minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics against pathogens like Staphylococcus aureus and Candida albicans .
- Anxiolytic Effects : Recent studies suggest that certain quinoxaline derivatives may possess anxiolytic properties. Compounds were evaluated using behavioral models in rodents, showing promise comparable to established anxiolytics like diazepam .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of quinoxaline derivatives:
-
Antitumor Studies :
- A series of 3-aryl-quinoxaline derivatives were synthesized and tested for cytotoxicity against human cancer cell lines. The most potent compounds exhibited IC50 values ranging from 0.31 to 3.16 µM, indicating strong hypoxic cytotoxic activity .
- In another study, quinoxaline-based compounds were found to induce apoptosis in various cancer cell lines, highlighting their potential as chemotherapeutic agents .
-
Antimicrobial Evaluation :
- Research demonstrated that certain quinoxaline compounds had MIC values as low as 0.0156 µg/mL against Candida albicans, showcasing their superior antifungal activity compared to traditional treatments .
- Additionally, quinoxalines showed broad-spectrum antibacterial activity with MIC values ranging from 1 to 8 µg/mL against multiple bacterial strains .
- Anxiolytic Assessment :
Comparative Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(quinoxaline-2-amido)cyclohexyl N-(4-fluorophenyl)carbamate, and how can purity be optimized?
- Methodology : Multi-step organic synthesis involving carbamate formation via isocyanate intermediates (e.g., reacting cyclohexanol derivatives with 4-fluorophenyl isocyanate under acidic catalysis). Key steps include:
- Amide coupling : Use coupling agents like EDCI/HOBt for quinoxaline-2-carboxylic acid attachment to the cyclohexyl scaffold.
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization (chloroform/alcohol mixtures) to achieve >95% purity .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group integrity?
- Analytical Workflow :
- NMR : ¹H/¹³C NMR to verify carbamate linkage (δ ~155 ppm for carbonyl in ¹³C) and fluorophenyl substituents (¹⁹F NMR for -F environment).
- Mass Spectrometry : High-resolution MS (ESI-TOF) for molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : Resolve cyclohexyl ring conformation and hydrogen-bonding motifs (e.g., N–H···O interactions in carbamate groups) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Guidelines :
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., isocyanates).
- Spill Management : Neutralize with dry sand or non-combustible absorbents; avoid aqueous washes due to potential hydrolysis .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this carbamate derivative against enzyme targets?
- Approach :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to quinoxaline-binding enzymes (e.g., kinase inhibitors).
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze electronic properties (HOMO-LUMO gaps, Fukui indices) for reactivity insights .
Q. What strategies resolve contradictory data in solubility and stability studies under varying pH conditions?
- Methodological Framework :
- Controlled Experiments : Perform parallel stability tests in buffered solutions (pH 2–10) with HPLC monitoring.
- Kinetic Analysis : Use Arrhenius plots to assess degradation rates and identify pH-sensitive functional groups (e.g., carbamate hydrolysis at acidic pH) .
Q. How can the compound’s membrane permeability be evaluated for drug delivery applications?
- Experimental Design :
- PAMPA Assay : Measure passive diffusion across artificial membranes; correlate logP values (calculated via ChemAxon) with experimental permeability.
- Caco-2 Cell Models : Quantify apical-to-basal transport to predict intestinal absorption .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical fidelity?
- Process Optimization :
- Flow Chemistry : Implement continuous-flow reactors for precise temperature control during exothermic steps (e.g., isocyanate formation).
- Chiral HPLC : Monitor enantiomeric excess (>99%) during asymmetric synthesis stages .
Methodological Considerations
- Theoretical Frameworks : Anchor experimental designs to carbamate reactivity principles (e.g., Curtius rearrangement analogs) and enzyme inhibition mechanisms .
- Data Interpretation : Use multivariate analysis (PCA) to deconvolute spectral data or biological activity trends, ensuring reproducibility across labs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
